molecular formula C8H10F2N2 B13050654 1-(3,5-Difluorophenyl)ethane-1,2-diamine

1-(3,5-Difluorophenyl)ethane-1,2-diamine

Cat. No.: B13050654
M. Wt: 172.18 g/mol
InChI Key: QBHAAQKLCKGPML-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)ethane-1,2-diamine: is an organic compound with the molecular formula C8H10F2N2. This compound features a phenyl ring substituted with two fluorine atoms at the 3 and 5 positions, and an ethane-1,2-diamine moiety attached to the phenyl ring. It is a white or pale yellow solid and is used in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,5-Difluorophenyl)ethane-1,2-diamine can be synthesized through several methods. One common approach involves the reaction of 3,5-difluorobenzaldehyde with ethylenediamine under reductive amination conditions. This reaction typically requires a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods: Industrial production of this compound often involves large-scale reductive amination processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3,5-Difluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 1-(3,5-Difluorophenyl)ethane-1,2-diamine is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of fluorine substitution on biological activity. It serves as a model compound for investigating the interactions of fluorinated aromatic compounds with biological targets .

Medicine: Its fluorinated phenyl ring can improve the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific performance characteristics .

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)ethane-1,2-diamine involves its interaction with molecular targets through its fluorinated phenyl ring and ethane-1,2-diamine moiety. The fluorine atoms enhance the compound’s binding affinity to specific targets, while the diamine group can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules .

Comparison with Similar Compounds

Uniqueness: 1-(3,5-Difluorophenyl)ethane-1,2-diamine is unique due to its combination of a fluorinated phenyl ring and an ethane-1,2-diamine moiety. This combination imparts distinct chemical and biological properties, making it valuable in various applications. The presence of fluorine atoms enhances its stability and reactivity, while the diamine group provides versatility in forming derivatives and interacting with biological targets .

Properties

Molecular Formula

C8H10F2N2

Molecular Weight

172.18 g/mol

IUPAC Name

1-(3,5-difluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10F2N2/c9-6-1-5(8(12)4-11)2-7(10)3-6/h1-3,8H,4,11-12H2

InChI Key

QBHAAQKLCKGPML-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)F)C(CN)N

Origin of Product

United States

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